molecular formula C20H15ClN2O3S B2925223 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 853740-59-7

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2925223
CAS No.: 853740-59-7
M. Wt: 398.86
InChI Key: TWBSWNWZRVPEHG-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a 1,3-thiazole ring substituted with a 2-chlorophenylmethyl group and a 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide moiety. Its molecular weight is estimated to be ~440–460 g/mol based on analogs (e.g., a fluorophenyl variant with 458.51 g/mol in ) .

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c21-16-8-4-2-6-13(16)9-14-11-22-20(27-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)26-17/h1-8,11,17H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBSWNWZRVPEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like acetone or ethanol, and catalysts such as sodium hydroxide or palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzopyran ring structures allow the compound to interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s core structure aligns with several derivatives reported in biochemical and pharmacological studies. Key comparisons include:

Thiazolide Derivatives with Antiviral Activity
  • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate (): Structure: Hydroxybenzamido-thiazole with a methyl ester. Activity: Identified as a SARS-CoV-2 Main Protease inhibitor with favorable ADMET profiles and molecular dynamics (MD) stability .
  • Firzacorvirum ():

    • Structure : Thiadiazinane-thiazole-carboxamide with a 3-chloro-4-fluorophenyl group.
    • Activity : Broad-spectrum antiviral agent targeting viral proteases .
    • Comparison : Firzacorvirum’s thiadiazinane ring introduces conformational constraints absent in the target compound, which may affect metabolic stability.
Benzopyran Carboxamide Variants
  • N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide (): Structure: Fluorophenyl substitution on thiazole and phenyl at benzopyran position 3. Molecular Weight: 458.51 g/mol .
  • N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride (): Structure: Triazole-phenyl substitution and hydrochloride salt. Comparison: The hydrochloride salt improves solubility, whereas the target compound’s neutral carboxamide may require formulation optimization for bioavailability .

Pharmacokinetic and Physicochemical Properties

A comparative table of key parameters is provided below:

Compound Name / ID Molecular Weight (g/mol) logP* Solubility (µM) Key Functional Groups Biological Target (Hypothesized) Source
Target Compound ~450 (estimated) ~3.5 Low Thiazole, Chlorophenyl, Benzopyran Proteases, Kinases
Methyl 2-(2-hydroxybenzamido)-thiazole 280.29 2.1 Moderate Hydroxybenzamido, Methyl ester SARS-CoV-2 Main Protease
Firzacorvirum 469.91 2.8 Moderate Thiadiazinane, Fluorophenyl Viral Proteases
Fluorophenyl-Benzopyran Analog (D136-0097) 458.51 3.2 Low Fluorophenyl, Benzopyran Undisclosed

*logP values estimated via类比 using software like Multiwfn () .

Biological Activity

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, based on recent research findings.

Chemical Structure

The compound features a complex structure combining a thiazole ring and a benzopyran moiety. Its molecular formula is C19H16ClN3O3SC_{19}H_{16}ClN_{3}O_{3}S, and its structure can be represented as follows:

\text{N 5 2 chlorophenyl methyl 1 3 thiazol 2 yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including the target compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxoS. aureus32 µg/mL
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxoE. coli64 µg/mL
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxoP. aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo has also been investigated. In vitro studies using various cancer cell lines showed that the compound selectively inhibited cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)% Inhibition at 100 µM
A549 (Lung)15.068%
Caco-2 (Colon)10.575%
MCF7 (Breast)20.055%

The data suggests that the compound is particularly effective against colorectal cancer cells (Caco-2), with significant inhibition observed at higher concentrations.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it demonstrated promising results as an acetylcholinesterase inhibitor.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase12.0
Urease25.0

These findings indicate that N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo could be a candidate for further development in neurodegenerative disease therapies and as an anti-ulcer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy noted that thiazole compounds showed enhanced efficacy against drug-resistant strains of Staphylococcus aureus, suggesting their role in combating antibiotic resistance.
  • Anticancer Properties : Research conducted on the effects of thiazole derivatives on various cancer cell lines demonstrated that structural modifications significantly influenced their anticancer activity, leading to the development of more potent analogs.

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